molecular formula C9H6F4O4 B1429861 3,5-Bis(difluoromethoxy)benzoic acid CAS No. 1432678-93-7

3,5-Bis(difluoromethoxy)benzoic acid

Cat. No. B1429861
M. Wt: 254.13 g/mol
InChI Key: JLSSNDJBOJLEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(difluoromethoxy)benzoic acid is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under a different name or not widely studied yet1.



Synthesis Analysis

There is no specific information available on the synthesis of 3,5-Bis(difluoromethoxy)benzoic acid. However, benzoic acid derivatives can be synthesized through various methods, including oxidation and substitution reactions2.



Molecular Structure Analysis

The molecular structure of 3,5-Bis(difluoromethoxy)benzoic acid is not explicitly available. However, it’s known that the compound contains a benzoic acid group with two difluoromethoxy groups attached to the benzene ring1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 3,5-Bis(difluoromethoxy)benzoic acid. However, benzoic acid derivatives are known to participate in various chemical reactions, including esterification and nucleophilic substitution3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Bis(difluoromethoxy)benzoic acid are not well-documented. However, benzoic acid is known to be a crystalline solid with a faintly pleasant odor5.


Scientific Research Applications

Lanthanide-based Coordination Polymers

A study investigated aromatic carboxylic acids, including derivatives of 3,5-dihydroxy benzoic acid, for the synthesis of lanthanide coordination compounds. These compounds, characterized by various spectroscopic techniques, showed potential in photophysical applications due to their efficient light-harvesting properties and luminescence efficiencies in solid state (Sivakumar et al., 2011).

Supramolecular Arrangement and Complex Formation

Research on 3,5-bis[methylene(dihydroxyphosphoryl)]benzoic acid, a structurally similar compound, revealed its ability to form crystalline structures and complexes with calcium. This study highlighted its potential in creating two-dimensional layers and coordination polymers, demonstrating its significance in materials science and crystal engineering (Przybył et al., 2013).

Liquid-Crystalline Complexes and Polymerization

A benzoic acid derivative was used to create liquid-crystalline complexes that exhibited a smectic A liquid crystal phase. The study focused on the photopolymerization of these complexes, maintaining their multilayered structure and investigating the effect of nanopillars on the removal of dipyridyl molecules from the polymers. This research contributes to the field of materials science, particularly in the design of liquid-crystalline materials (Kishikawa et al., 2008).

Metal-Organic Frameworks and Magnetic Properties

Studies have explored the use of benzoic acid derivatives in the construction of metal-organic frameworks (MOFs). These frameworks exhibit diverse structural and magnetic properties, indicating their potential in various applications such as catalysis, gas storage, and as functional materials in electronics and magnetism (Fan et al., 2014).

Synthesis of Aromatic Polyimide Films

Research on the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid and its application in creating aromatic polyimide films highlighted its significance in material science. These films demonstrated high transmissivity, ultraviolet absorption, and excellent hydrophobic properties, making them suitable for various industrial applications (Xu Yong-fen, 2012).

Safety And Hazards

The safety and hazards of 3,5-Bis(difluoromethoxy)benzoic acid are not well-documented. However, it’s important to handle all chemical compounds with care and appropriate safety measures6.


Future Directions

The future directions for the study of 3,5-Bis(difluoromethoxy)benzoic acid are not explicitly stated. However, the study of benzoic acid derivatives is an active area of research, with potential applications in various fields such as pharmaceuticals and agrochemicals2.


Please note that this information is based on the available resources and there might be more recent studies or data not included in this analysis.


properties

IUPAC Name

3,5-bis(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O4/c10-8(11)16-5-1-4(7(14)15)2-6(3-5)17-9(12)13/h1-3,8-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSSNDJBOJLEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281077
Record name Benzoic acid, 3,5-bis(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(difluoromethoxy)benzoic acid

CAS RN

1432678-93-7
Record name Benzoic acid, 3,5-bis(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432678-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-bis(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(difluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(difluoromethoxy)benzoic acid
Reactant of Route 2
3,5-Bis(difluoromethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-Bis(difluoromethoxy)benzoic acid
Reactant of Route 4
3,5-Bis(difluoromethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
3,5-Bis(difluoromethoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
3,5-Bis(difluoromethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.